molecular formula C32H41N5O11 B15129361 Ac-IEPD-AMC

Ac-IEPD-AMC

Cat. No.: B15129361
M. Wt: 671.7 g/mol
InChI Key: XDMHHBKPMUGLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin, commonly referred to as Ac-IEPD-AMC, is a fluorogenic substrate used for the determination of protease activity. This compound undergoes hydrolysis to release the fluorescent product 7-amino-4-methylcoumarin, which emits a fluorescent signal under ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids (Ile, Glu, Pro, Asp) to a resin-bound peptide chain, followed by the attachment of the 7-amino-4-methylcoumarin moiety. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Mechanism of Action

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin exerts its effects through a hydrolysis reaction catalyzed by specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Asp and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent product, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound include proteases such as granzyme B and caspase 8, which play crucial roles in apoptosis and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-Ile-Glu-Pro-Asp-7-amido-4-methylcoumarin is unique due to its specificity for granzyme B and caspase 8, making it a valuable tool for studying these proteases in various biological contexts. Its strong fluorescence signal and high sensitivity further enhance its utility in research and diagnostic applications .

Properties

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O11/c1-5-16(2)28(33-18(4)38)31(46)35-21(10-11-25(39)40)32(47)37-12-6-7-23(37)30(45)36-22(15-26(41)42)29(44)34-19-8-9-20-17(3)13-27(43)48-24(20)14-19/h8-9,13-14,16,21-23,28H,5-7,10-12,15H2,1-4H3,(H,33,38)(H,34,44)(H,35,46)(H,36,45)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMHHBKPMUGLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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